1-Bromo-3,5-diphenoxybenzene
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Overview
Description
1-Bromo-3,5-diphenoxybenzene: is an organic compound with the molecular formula C18H13BrO2 It is a brominated aromatic compound featuring two phenoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Bromo-3,5-diphenoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-diphenoxybenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods:
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
1-Bromo-3,5-diphenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenoxy-substituted derivatives, while oxidation can produce quinones or other oxidized forms .
Scientific Research Applications
1-Bromo-3,5-diphenoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-diphenoxybenzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds .
Comparison with Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Similar in structure but with methoxy groups instead of phenoxy groups.
1-Bromo-3,5-difluorobenzene: Contains fluorine atoms instead of phenoxy groups.
1-Bromo-3,5-dichlorobenzene: Contains chlorine atoms instead of phenoxy groups.
Uniqueness:
1-Bromo-3,5-diphenoxybenzene is unique due to the presence of phenoxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-3,5-diphenoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO2/c19-14-11-17(20-15-7-3-1-4-8-15)13-18(12-14)21-16-9-5-2-6-10-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFFCVUNTHMFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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